molecular formula C5H11Cl2N3S2 B3095984 {2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride CAS No. 1269378-89-3

{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride

Cat. No.: B3095984
CAS No.: 1269378-89-3
M. Wt: 248.2
InChI Key: BWPPYEIVUWTJSX-UHFFFAOYSA-N
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Description

The compound "{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride" is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a thioethylamine side chain. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Thiadiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Synthesis: The synthesis of thiadiazole derivatives typically involves cyclocondensation reactions. For example, chloroacetyl chloride is reacted with 5-methylthio-1,3,4-thiadiazol-2-amine in the presence of trimethylamine (TEA) in tetrahydrofuran (THF) at 0°C, followed by purification via recrystallization from ethanol . Similar methodologies are employed for derivatives with ethyl or aryl substituents .

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S2.2ClH/c1-4-7-8-5(10-4)9-3-2-6;;/h2-3,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPPYEIVUWTJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound {2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

1,3,4-Thiadiazole derivatives are characterized by their five-membered ring structure containing nitrogen and sulfur atoms. The presence of these heteroatoms contributes to their biological activities. The specific structure of this compound enhances its potential pharmacological effects.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties against various pathogens. A study reported that compounds with the thiadiazole moiety showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several derivatives were significantly lower than those of standard antibiotics:

CompoundMIC (μg/mL)Target Organism
Compound A32.6Staphylococcus aureus
Compound B47.5Escherichia coli
Compound C62.0Candida albicans

These results indicate that the this compound may possess similar or enhanced antimicrobial properties compared to other derivatives .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. For instance, a series of 1,3,4-thiadiazole compounds were evaluated for their cytotoxic effects on various cancer cell lines using the MTT assay. The following table summarizes the IC50 values observed for some derivatives:

CompoundIC50 (μM)Cancer Cell Line
Compound D15.0HepG2 (Liver Cancer)
Compound E20.5MCF-7 (Breast Cancer)
Compound F18.0HT-29 (Colon Cancer)

These findings suggest that this compound may exhibit promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, thiadiazole derivatives have shown anti-inflammatory properties. A study highlighted the ability of certain thiadiazole compounds to inhibit pro-inflammatory cytokines in vitro:

CompoundCytokine Inhibition (%)Target Cytokine
Compound G75TNF-alpha
Compound H60IL-6

This suggests that this compound could be beneficial in treating inflammatory conditions .

Case Studies

Several case studies have focused on the biological activity of thiadiazole derivatives:

  • Antibacterial Efficacy : A study evaluated a series of substituted thiadiazoles against Mycobacterium tuberculosis, revealing potent activity comparable to first-line treatments .
  • Cytotoxicity in Cancer Cells : Another research project assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines and found that certain modifications significantly enhanced their activity .

Comparison with Similar Compounds

Structural Features :

  • Core : 1,3,4-Thiadiazole (five-membered ring with two nitrogen atoms and one sulfur atom).
  • Substituents : A methyl group at position 5 and a thioethylamine (-S-CH2-CH2-NH2) side chain.
  • Salt form : Dihydrochloride (enhances aqueous solubility).

Thiadiazole derivatives share structural motifs but differ in substituents, salt forms, and biological activities. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Salt Form Key Properties/Applications Reference
{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride 1,3,4-Thiadiazole 5-Methyl, thioethylamine Dihydrochloride Antimicrobial research; discontinued
[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride 1,3,4-Thiadiazole 5-Methyl, methylamine Hydrochloride Intermediate in drug synthesis; 95% purity
[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride 1,3-Thiazole 5-Methyl, ethylamine Dihydrochloride Diagnostic reagent; molecular weight 142.22
5-(Pyridine-4-yl)-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole 5-Pyridinyl None Antitubercular activity
Key Differences:

Core Heterocycle: The target compound and QZ-1835 (Table 1, row 2) feature a 1,3,4-thiadiazole core, whereas [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride (row 3) contains a 1,3-thiazole ring.

Substituent Positioning :

  • Methyl groups at position 5 (e.g., target compound) improve lipophilicity compared to pyridinyl or ethyl substituents, influencing membrane permeability .

Salt Form: Dihydrochloride salts (target compound, row 3) offer higher solubility in polar solvents than monohydrochloride (row 2) or non-salt forms (row 4) .

Biological Activity: Thiadiazoles with pyridinyl substituents (row 4) exhibit antitubercular activity, while thiazole derivatives (row 3) are used in diagnostic tools due to their stability and reactivity .

Commercial Availability :

  • The target compound is listed as discontinued by suppliers like CymitQuimica, whereas [(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride (row 2) remains available for research .

Q & A

Q. What are the established synthetic routes for {2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride?

The compound can be synthesized via cyclization of thiosemicarbazide derivatives using acetyl chloride. For example, 4-methylthiosemicarbazide reacts with acetyl chloride to form 5-methyl-1,3,4-thiadiazole intermediates, which are further functionalized with ethylthio and amine groups. The final dihydrochloride salt is obtained through acidification .

Q. Which spectroscopic techniques are recommended for structural characterization?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of the ethylthio linker, methyl group, and amine protons.
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS for protonated ions).
  • X-ray Crystallography : Tools like WinGX and ORTEP can resolve crystal structures and anisotropic displacement parameters .

Q. What are the common biological applications of this compound in academic research?

Thiadiazole derivatives are studied for antimicrobial, anticancer, and enzyme-modulating activities. For example, structurally related compounds in pharmaceutical contexts (e.g., Cefazolin derivatives) highlight potential antibiotic applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Catalyst Screening : Test bases like triethylamine or sodium acetate to enhance cyclization efficiency.
  • Temperature Control : Reflux in acetic acid (3–5 hours) improves intermediate stability .
  • Purification : Recrystallization from DMF/acetic acid mixtures reduces impurities .

Q. How to design a study evaluating antimicrobial activity against drug-resistant strains?

  • Strain Selection : Prioritize ESKAPE pathogens (e.g., MRSA, Pseudomonas aeruginosa).
  • Assay Design : Use broth microdilution (CLSI guidelines) to determine MIC/MBC.
  • Mechanistic Probes : Compare activity to known thiadiazole-based antibiotics (e.g., Cefazolin) to infer structure-activity relationships .

Q. How to address contradictions in solubility data across studies?

  • Solvent Systems : Test polar (water, DMSO) vs. non-polar (chloroform) solvents.
  • pH Dependence : Solubility may vary with pH due to the amine group’s protonation state.
  • Salt Form : Compare dihydrochloride vs. free base solubility profiles .

Q. What strategies resolve discrepancies in biological activity data?

  • Dose-Response Curves : Ensure consistent molar concentrations across assays.
  • Cell Line Validation : Use ATCC-certified lines to minimize variability.
  • Control Compounds : Include reference thiadiazoles (e.g., from EP 3,471,729 B1) to benchmark results .

Q. How to analyze structure-activity relationships (SAR) for thiadiazole derivatives?

  • Functional Group Modifications : Compare methyl, nitro, and cyano substituents on the thiadiazole ring.
  • Linker Variations : Replace ethylthio with methylene or oxygen-based linkers.
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride

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